Topological Isomerism: 6-Indolyl vs. 3-Indolyl Substitution
The target compound places the indole attachment at the 6-position of the indole ring, whereas the clinically studied lead MOMIPP (3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one) and its analogs attach the pyridinyl-propenone at the indole 3-position [1]. This topological isomerism alters the vector of the propenone bridge relative to the indole NH, modifying both the molecular dipole and the potential for intermolecular H-bonding with biological targets. In the broader class, 3-indolyl compounds have been shown to induce methuosis (e.g., MOMIPP) or microtubule disruption depending on additional substituents, whereas the 6-indolyl substitution pattern has not been systematically characterized, representing a unique chemical space [2][3].
| Evidence Dimension | Indole substitution position |
|---|---|
| Target Compound Data | 6-indolyl (1H-indol-6-yl) attachment |
| Comparator Or Baseline | 3-indolyl (1H-indol-3-yl) attachment (e.g., MOMIPP, CAY10777) |
| Quantified Difference | Qualitative topological isomerism; no bioactivity data available for direct comparison. Trabbic et al. (2016) demonstrated that switching isomeric methoxy from 5- to 6-position on the indole ring switches cell death mechanism from methuosis to microtubule disruption [2]. |
| Conditions | Structural analysis by IUPAC nomenclature and PubChem structural records; comparative SAR from Trabbic et al. (2016) for isomeric methoxy substitution effects |
Why This Matters
Procuring a 3-indolyl analog expecting equivalent biological behavior will confound SAR interpretation; the 6-indolyl isomer must be specifically sourced for studies exploring the underexplored 6-substituted indole chalcone chemical space.
- [1] Trabbic, C.J., Overmeyer, J.H., Alexander, E.M., Crissman, E.J., Kvale, H.M., Smith, M.A., Erhardt, P.W., Maltese, W.A. (2015). Synthesis and biological evaluation of indolyl-pyridinyl-propenones having either methuosis or microtubule disruption activity. Journal of Medicinal Chemistry, 58(5), 2489-2512. DOI: 10.1021/jm501997q. View Source
- [2] Trabbic, C.J., et al. (2016). Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. European Journal of Medicinal Chemistry, 122, 79-91. DOI: 10.1016/j.ejmech.2016.06.016. View Source
- [3] PubChem. (2026). 3-(1H-Indol-6-yl)-1-(pyridin-4-yl)prop-2-en-1-one. Compound Summary, CID 71379855. National Center for Biotechnology Information. View Source
